3-chloro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide
Overview
Description
3-chloro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.0910560 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions
Compounds closely related to 3-chloro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide have been claimed for the treatment of idiopathic pulmonary fibrosis and cough, demonstrating potential utility in respiratory conditions. The broad spectrum phosphatidylinositol 3-kinase inhibitors show promise based on in vitro data supporting their use in treating pulmonary diseases, indicating their therapeutic potential beyond oncology into pulmonary research (Norman, 2014).
Antifungal and Antihypertensive Agents
A variety of N-substituted benzenesulfonamide derivatives, which share structural motifs with the compound , have been synthesized and evaluated for their antifungal and antihypertensive activities. These studies highlight the versatility of benzenesulfonamide derivatives in addressing a wide range of biological targets and diseases, suggesting that modifications to the core structure could yield compounds with significant therapeutic value (Gupta & Halve, 2015); (Rahman et al., 2014).
Cancer Therapy and Photodynamic Therapy
Significant research has been conducted on derivatives of benzenesulfonamide for their applications in cancer therapy and photodynamic therapy. These compounds have been shown to have high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy mechanisms. Such applications are crucial for developing more effective and less invasive cancer treatments, showcasing the compound's potential in oncological research (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
Research on N-substituted benzenesulfonamides, including structures similar to this compound, has also focused on their role as carbonic anhydrase inhibitors. These inhibitors have applications in treating glaucoma, edema, and other conditions, demonstrating the compound's relevance in designing therapeutic agents targeting specific enzymes involved in disease processes (Di Fiore et al., 2011).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-18-7-6-16(12-17(18)19)26(22,23)20-13-14-2-4-15(5-3-14)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQUQDGVXSBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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